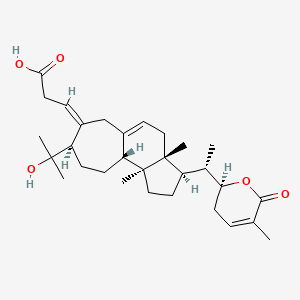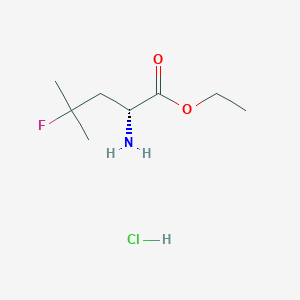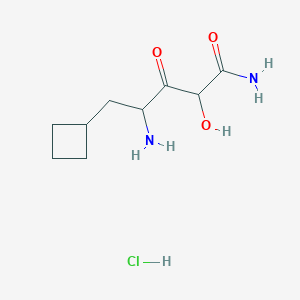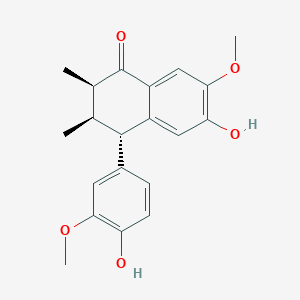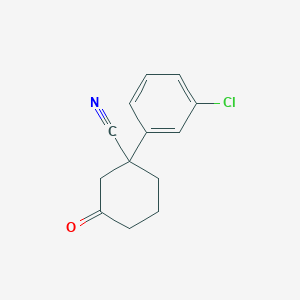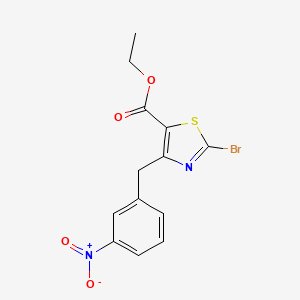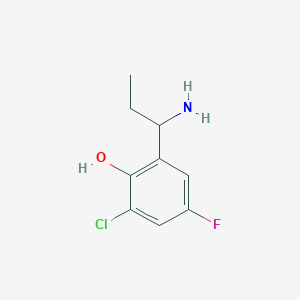
2-(1-Aminopropyl)-6-chloro-4-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Aminopropyl)-6-chloro-4-fluorophenol is an organic compound that features a phenol group substituted with an aminopropyl chain, a chlorine atom, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminopropyl)-6-chloro-4-fluorophenol typically involves the following steps:
Starting Materials: The synthesis begins with a phenol derivative that has chlorine and fluorine substituents at the 6 and 4 positions, respectively.
Aminopropylation: The phenol derivative undergoes a nucleophilic substitution reaction with 1-aminopropane. This reaction is typically carried out in the presence of a base, such as sodium hydroxide, to deprotonate the phenol group and facilitate the nucleophilic attack.
Reaction Conditions: The reaction is usually performed in an organic solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminopropyl)-6-chloro-4-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aminopropyl chain can be reduced to form primary amines or other reduced products.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or electrophiles like sulfuric acid (H2SO4) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines.
Scientific Research Applications
2-(1-Aminopropyl)-6-chloro-4-fluorophenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate the effects of aminopropyl groups on biological systems and their interactions with proteins and enzymes.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-Aminopropyl)-6-chloro-4-fluorophenol involves its interaction with molecular targets such as enzymes and receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with active sites, while the phenol group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1-Aminopropyl)-4-chlorophenol: Similar structure but lacks the fluorine atom.
2-(1-Aminopropyl)-6-fluorophenol: Similar structure but lacks the chlorine atom.
2-(1-Aminopropyl)-4,6-dichlorophenol: Contains an additional chlorine atom.
Uniqueness
2-(1-Aminopropyl)-6-chloro-4-fluorophenol is unique due to the presence of both chlorine and fluorine atoms, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its interactions with molecular targets and improve its efficacy in various applications.
Properties
Molecular Formula |
C9H11ClFNO |
|---|---|
Molecular Weight |
203.64 g/mol |
IUPAC Name |
2-(1-aminopropyl)-6-chloro-4-fluorophenol |
InChI |
InChI=1S/C9H11ClFNO/c1-2-8(12)6-3-5(11)4-7(10)9(6)13/h3-4,8,13H,2,12H2,1H3 |
InChI Key |
WBJSIBQGJTVALL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C(=CC(=C1)F)Cl)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


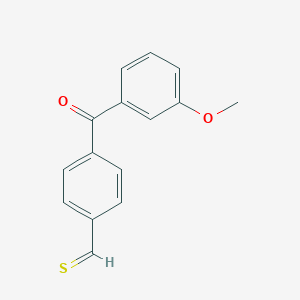
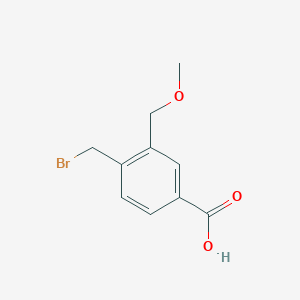
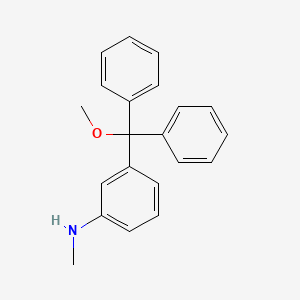
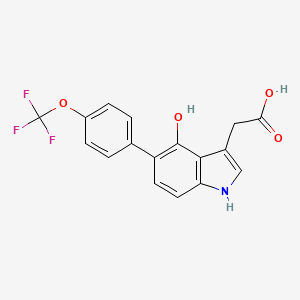
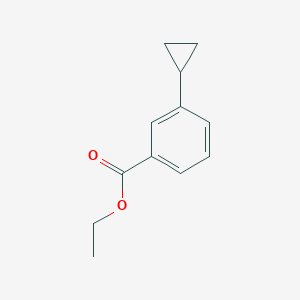

![(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((1-methyl-1H-benzo[d]imidazol-2-yl)amino)propanoate](/img/structure/B13090647.png)
